Ethyl 5-iodo-1H-indazole-3-carboxylate
Description
Significance of Indazole Scaffolds in Modern Drug Discovery and Development
The indazole scaffold, a bicyclic aromatic heterocycle featuring a fused benzene (B151609) and pyrazole (B372694) ring, stands as a cornerstone in the field of medicinal chemistry. Recognized as a "privileged scaffold," this structural motif is frequently found in molecules exhibiting high affinity for various biological targets. Its significance is underscored by the presence of the indazole core in several FDA-approved drugs, which are used to treat a range of conditions including cancer and chemotherapy-induced nausea. rsc.org The versatility of the indazole nucleus allows for structural modifications at multiple positions, enabling chemists to fine-tune the pharmacological properties of drug candidates. This adaptability has made indazole derivatives a major focus of research in the quest for novel therapeutic agents. rsc.org
Overview of the Indazole Core and its Broad Pharmacological Relevance
First synthesized in 1883 by Emil Fischer, the indazole ring system, also known as benzopyrazole, is a ten-π electron aromatic system. Compounds incorporating this core structure have demonstrated a wide spectrum of biological activities. Extensive research has revealed their potential as anti-inflammatory, anti-tumor, antimicrobial, and anti-HIV agents. researchgate.net Furthermore, indazole derivatives have been investigated for their efficacy as kinase inhibitors, which are crucial in cancer therapy, and as antagonists for serotonin (B10506) receptors. rsc.orgresearchgate.net The diverse pharmacological profiles associated with this scaffold highlight its importance and continued relevance in pharmaceutical research and development. lookchem.com
Strategic Positioning of Ethyl 5-iodo-1H-indazole-3-carboxylate as a Versatile Synthetic Intermediate
This compound is a strategically important molecule in organic synthesis, primarily serving as a versatile building block for more complex compounds. lookchem.com Its utility stems from the presence of key functional groups positioned for subsequent chemical transformations. The ethyl carboxylate group at the C-3 position can be readily converted into amides or other derivatives, a common strategy in the synthesis of bioactive molecules. researchgate.netderpharmachemica.com The iodine atom at the C-5 position is particularly significant, as it provides a reactive site for introducing a wide array of substituents via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings. rsc.org This dual functionality allows for the systematic elaboration of the indazole core, making this compound a valuable intermediate in the synthesis of novel compounds for pharmaceutical and chemical research. lookchem.com
Chemical and Physical Properties
While specific experimental data for this compound is not widely available in public literature, the properties can be calculated or inferred based on its structure and data from the parent compound, Ethyl 1H-indazole-3-carboxylate.
| Property | Value |
|---|---|
| Molecular Formula | C10H9IN2O2 |
| Molecular Weight | 316.10 g/mol |
| CAS Number | Not available |
| Appearance | Expected to be a solid, likely a crystalline powder, similar to related compounds. chemimpex.com |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane. lookchem.com |
Spectroscopic Data
Detailed spectroscopic data for this compound is not readily published. However, the expected spectral characteristics can be predicted based on the analysis of its structural components and data from analogous indazole derivatives. derpharmachemica.com
| Technique | Expected Data |
|---|---|
| 1H NMR | Expected signals would include a triplet and a quartet for the ethyl group protons, distinct signals for the aromatic protons on the indazole ring (with splitting patterns influenced by the iodo substituent), and a broad singlet for the N-H proton. derpharmachemica.com |
| 13C NMR | Signals would correspond to the carbons of the ethyl group, the carbonyl carbon of the ester, and the aromatic carbons of the indazole core. The carbon atom bonded to the iodine would show a characteristic shift. |
| IR Spectroscopy | Characteristic absorption bands would be expected for the N-H stretch (around 3400-3100 cm-1), the C=O stretch of the ester (around 1650 cm-1), and C-H stretches for the aromatic and aliphatic groups. derpharmachemica.com |
| Mass Spectrometry | The mass spectrum would be expected to show a prominent molecular ion peak [M]+ or [M+H]+ at m/z corresponding to 316.10. Key fragmentation patterns would likely involve the loss of the ethoxy group or the entire ethyl carboxylate group. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-iodo-1H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2O2/c1-2-15-10(14)9-7-5-6(11)3-4-8(7)12-13-9/h3-5H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADSLVOSOVLXLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1C=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40506970 | |
| Record name | Ethyl 5-iodo-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207-38-1 | |
| Record name | Ethyl 5-iodo-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 5 Iodo 1h Indazole 3 Carboxylate and Analogous Indazole Carboxylates
Established Synthetic Pathways to the Indazole Nucleus
The construction of the indazole core is a fundamental aspect of the synthesis of Ethyl 5-iodo-1H-indazole-3-carboxylate and its analogs. Various strategies have been developed to efficiently form this bicyclic heteroaromatic system.
Diazotization-Based Annulation Reactions for 1H-Indazole-3-carboxylic Acid Derivatives
A prominent method for the synthesis of 1H-indazole-3-carboxylic acid derivatives involves the intramolecular cyclization of a diazonium salt derived from an ortho-substituted aniline. Specifically, derivatives of 2-aminophenylacetic acid can serve as precursors. The general sequence involves the diazotization of the amino group, typically using sodium nitrite in an acidic medium, followed by an intramolecular cyclization reaction. This approach provides a direct route to the indazole-3-acetic acid core, which can be further functionalized.
A patented method describes the synthesis of 1H-indazole-3-carboxylic acid derivatives starting from o-aminophenylacetic acid amides or esters. The process involves the reaction of the starting material with a nitrite, such as tert-butyl nitrite, in the presence of an acid like glacial acetic acid, leading to the formation of the indazole ring in a one-step process. This method is highlighted for its operational simplicity, mild reaction conditions, and high yields.
Another established route, known as the Snyder synthesis, utilizes isatin as the starting material. The process begins with the hydrolysis of isatin, followed by diazotization and reduction to form a phenylhydrazine intermediate. Subsequent acid-catalyzed cyclization of this intermediate furnishes the 1H-indazole-3-carboxylic acid.
| Starting Material | Reagents | Key Transformation | Product | Reference |
| o-Aminophenylacetic acid amide/ester | Nitrite, Acid | Diazotization and intramolecular cyclization | 1H-Indazole-3-carboxylic acid derivative | CN112778203A |
| Isatin | 1. NaOH (hydrolysis) 2. NaNO2, HCl (diazotization) 3. SnCl2 (reduction) 4. Acid (cyclization) | Ring opening, diazotization, reduction, and cyclization | 1H-Indazole-3-carboxylic acid | US20110172428A1 |
General Cyclization Strategies for Indazole Ring Formation
Beyond diazotization-based methods, a variety of cyclization strategies have been employed for the synthesis of the indazole nucleus. These methods often involve the formation of the N-N bond of the pyrazole (B372694) ring fused to the benzene (B151609) ring.
One such strategy is the intramolecular cyclization of hydrazones. Substituted acetophenones and benzophenones can be converted to their corresponding hydrazones, which then undergo cyclization in the presence of a dehydrating agent like polyphosphoric acid (PPA) to yield substituted indazoles.
A more recent development involves the N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines. This method utilizes reagents like ammonium molybdate and hydrogen peroxide to facilitate the cyclization, offering a route to various substituted indazoles under mild conditions. organic-chemistry.org This approach is noted for its tolerance of various functional groups, including halogens. organic-chemistry.org
Copper-catalyzed intramolecular cyclization of o-haloaryl N-tosylhydrazones has also emerged as an efficient method for indazole synthesis. This reaction proceeds via an Ullmann-type coupling and has been successfully applied to the synthesis of several bioactive indazole derivatives.
| Precursor | Reagents/Conditions | Key Transformation | Product Type |
| Substituted acetophenone/benzophenone hydrazones | Polyphosphoric Acid (PPA) | Dehydrative cyclization | Substituted indazoles |
| 2-Aminomethyl-phenylamines | (NH4)2MoO4, H2O2 | N-N bond-forming oxidative cyclization | Substituted indazoles |
| o-Haloaryl N-tosylhydrazones | Cu2O or Cu(OAc)2·H2O | Intramolecular Ullmann-type cyclization | Substituted indazoles |
Regioselective Halogenation Approaches to Iodoindazoles
The introduction of an iodine atom at a specific position on the indazole ring is a critical step in the synthesis of the target molecule. Regioselectivity is a key challenge in the halogenation of bicyclic aromatic systems.
Introduction of the Iodine Moiety, particularly at the C-5 Position of the Indazole Ring System
Direct C-H iodination of the indazole ring system is a desirable strategy. While the direct C-5 iodination of the indazole-3-carboxylate core is not extensively documented, analogous reactions on related heterocyclic systems provide valuable insights. For instance, an efficient and highly regioselective C-5 direct iodination of indoles has been reported. rsc.orgrsc.org This method often employs an iodine source in the presence of an oxidizing agent or a Lewis acid to facilitate the electrophilic substitution. The electronic properties of the substituent at the C-3 position can influence the regioselectivity of the halogenation. An electron-withdrawing group at C-3, such as a carboxylate, can direct iodination to the C-5 position.
Alternatively, the iodine moiety can be introduced at an earlier stage of the synthesis. For example, starting with a pre-functionalized benzene derivative, such as 4-iodo-2-aminotoluene, allows for the construction of the indazole ring with the iodine atom already in the desired position.
A general method for the iodination of the indazole ring involves treatment with molecular iodine (I2) in the presence of a base such as potassium hydroxide (KOH) in a polar solvent like N,N-dimethylformamide (DMF). chim.it While this method is often used for iodination at the C-3 position, modifications to the substrate and reaction conditions could potentially favor C-5 iodination. chim.it
| Substrate | Reagents | Position of Iodination |
| Indole-3-carboxylate (analogous system) | Various iodinating agents | C-5 |
| 1H-Indazole | I2, KOH, DMF | Primarily C-3 |
Strategies for the Formation of the Ethyl Ester at the C-3 Carboxylate Moiety
The final step in the synthesis of the target molecule is the formation of the ethyl ester. This is typically achieved through the esterification of the corresponding carboxylic acid.
The Fischer esterification is a classic and widely used method for this transformation. masterorganicchemistry.combyjus.com It involves reacting the carboxylic acid (5-iodo-1H-indazole-3-carboxylic acid) with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or tosic acid (TsOH). masterorganicchemistry.com The reaction is driven to completion by removing the water formed during the reaction or by using a large excess of the alcohol.
Alternatively, the ester can be formed from the carboxylic acid using other reagents. For example, reaction of the carboxylic acid with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an alcohol can also yield the desired ester.
Another approach is to introduce the ethyl carboxylate group directly during the formation of the indazole ring. A known procedure for the synthesis of ethyl 1H-indazole-3-carboxylate involves the [3+2] cycloaddition reaction between a benzyne precursor and ethyl diazoacetate. orgsyn.org This method could potentially be adapted by using a 4-iodobenzyne precursor to directly obtain this compound.
| Reaction Type | Reactants | Reagents/Conditions | Product |
| Fischer Esterification | 5-iodo-1H-indazole-3-carboxylic acid, Ethanol | H2SO4 (catalyst), Heat | This compound |
| [3+2] Cycloaddition | 4-Iodobenzyne precursor, Ethyl diazoacetate | TBAF or CsF | This compound |
Advanced Functionalization and Derivatization Reactions
This compound is a versatile intermediate that can undergo various functionalization and derivatization reactions, allowing for the synthesis of a diverse range of more complex molecules. The presence of the iodine atom at the C-5 position and the reactive N-H of the indazole ring are key sites for such modifications.
The C-5 iodo substituent is particularly amenable to transition metal-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling with boronic acids or their esters can be used to introduce aryl or heteroaryl groups at the C-5 position. thieme-connect.de Similarly, Sonogashira coupling with terminal alkynes allows for the introduction of alkynyl moieties. thieme-connect.de These reactions significantly expand the structural diversity of the indazole core.
The nitrogen atom of the indazole ring can be functionalized through N-alkylation or N-arylation reactions. d-nb.infonih.gov Deprotonation of the N-H with a suitable base, such as sodium hydride or cesium carbonate, followed by reaction with an alkyl halide or aryl halide, can lead to the corresponding N-substituted indazole derivatives. d-nb.infonih.gov The regioselectivity of N-alkylation (N-1 vs. N-2) can be influenced by the choice of base, solvent, and the nature of the substituents on the indazole ring. d-nb.infonih.gov
| Reaction Type | Site of Functionalization | Reagents | Product Type |
| Suzuki-Miyaura Coupling | C-5 | Aryl/heteroaryl boronic acid, Pd catalyst, Base | 5-Aryl/heteroaryl-1H-indazole-3-carboxylate |
| Sonogashira Coupling | C-5 | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | 5-Alkynyl-1H-indazole-3-carboxylate |
| N-Alkylation | N-1 or N-2 | Alkyl halide, Base (e.g., NaH, Cs2CO3) | N-Alkyl-5-iodo-1H-indazole-3-carboxylate |
Palladium-Catalyzed Carbonylation of Halogenated Indazoles for Carboxylic Ester Synthesis
Palladium-catalyzed carbonylation represents a powerful and versatile method for the conversion of aryl halides, such as halogenated indazoles, into carboxylic acid derivatives, including esters. This transformation involves the introduction of a carbonyl group from a carbon monoxide (CO) source into the aryl-halide bond, followed by trapping with a nucleophile, such as ethanol, to yield the corresponding ethyl ester. This method is a direct route to installing the carboxylate functionality onto a pre-formed halogenated indazole ring.
The general reaction proceeds in the presence of a palladium catalyst, a ligand, a base, and a source of carbon monoxide. While gaseous CO is often used, safer solid CO surrogates like molybdenum hexacarbonyl (Mo(CO)₆) have also been employed effectively. researchgate.net The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and preventing side reactions. This approach is particularly valuable for synthesizing indazole esters that may be difficult to obtain through other routes. rsc.orgresearchgate.netyoutube.com
Table 1: Typical Components for Palladium-Catalyzed Carbonylation of Halogenated Indazoles
| Component | Example(s) | Role in Reaction |
|---|---|---|
| Aryl Halide | 5-Iodo-1H-indazole | The substrate containing the C-X bond to be carbonylated. |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(dppf) | The transition metal catalyst that facilitates the oxidative addition and reductive elimination steps. |
| CO Source | Carbon Monoxide (gas), Mo(CO)₆ | Provides the carbonyl group for insertion into the palladium-carbon bond. |
| Nucleophile | Ethanol (EtOH) | Traps the acyl-palladium intermediate to form the final ethyl ester product. |
| Base | Triethylamine (Et₃N), K₂CO₃ | Neutralizes the hydrogen halide formed during the catalytic cycle. |
| Ligand | dppf, PPh₃ | Stabilizes the palladium catalyst and modulates its reactivity. |
| Solvent | DMF, Toluene | Provides the medium for the reaction to occur. |
Suzuki-Miyaura Cross-Coupling and Related C-C Bond Formation at Iodinated Positions for Scaffold Diversification
The iodine atom at the C-5 position of this compound is an excellent handle for further molecular diversification, primarily through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling is arguably the most important C-C bond-forming reaction used for this purpose, valued for its broad substrate scope and high functional group tolerance. mdpi.com This reaction enables the coupling of the iodinated indazole with a wide variety of organoboron compounds (boronic acids or esters) to create new carbon-carbon bonds. rsc.orgmdpi.com
This methodology allows for the introduction of diverse substituents, such as aryl, heteroaryl, or vinyl groups, at the C-5 position, leading to a vast library of novel indazole derivatives. mdpi.com The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of palladium catalyst, ligand, base, and reaction conditions, with microwave irradiation sometimes being used to accelerate the reaction. nih.gov Notably, advancements have made it possible to perform these couplings even on unprotected indazoles, simplifying the synthetic sequence by avoiding additional protection and deprotection steps. acs.org
Table 2: Examples of Scaffold Diversification via Suzuki-Miyaura Coupling
| Indazole Substrate | Boronic Acid/Ester Coupling Partner | Resulting C-5 Substituent |
|---|---|---|
| This compound | Phenylboronic acid | Phenyl |
| This compound | 2-Thiopheneboronic acid | Thiophen-2-yl |
| This compound | 4-Pyridinylboronic acid | Pyridin-4-yl |
N-Alkylation and N-Acylation Strategies for Nitrogen-Substituted Indazole Derivatives
The indazole ring contains two nitrogen atoms (N-1 and N-2) that can be substituted, a process complicated by the issue of regioselectivity. Direct alkylation of 1H-indazoles often yields a mixture of N-1 and N-2 substituted products, with the ratio depending heavily on the reaction conditions and the steric and electronic properties of both the indazole substrate and the alkylating agent. nih.govresearchgate.netnih.gov
Strategies to control the site of substitution have been extensively studied. The 1H-indazole tautomer is generally considered more thermodynamically stable. nih.gov For N-alkylation, the use of specific base-solvent combinations, such as sodium hydride (NaH) in tetrahydrofuran (THF), has been shown to favor the formation of the N-1 regioisomer. researchgate.net Conversely, different conditions or specialized alkylating agents, like alkyl 2,2,2-trichloroacetimidates, can be employed to selectively yield the N-2 isomer. researchgate.net
N-acylation is generally more regioselective, tending to provide the N-1 substituted product. This preference is often attributed to the greater thermodynamic stability of the N-1 acylindazole isomer compared to its N-2 counterpart. nih.gov
Table 3: Regioselectivity in N-Substitution of Indazoles
| Reaction Type | Reagents and Conditions | Predominant Isomer | Rationale/Observation |
|---|---|---|---|
| N-Alkylation | Alkyl halide, NaH, THF | N-1 | This system often favors the formation of the thermodynamically preferred N-1 product. researchgate.net |
| N-Alkylation | Alkyl halide, K₂CO₃, DMF | Mixture of N-1 and N-2 | Often leads to poor selectivity, requiring chromatographic separation of isomers. nih.gov |
| N-Alkylation | Alkyl 2,2,2-trichloroacetimidates, TfOH or Cu(OTf)₂ | N-2 | A specific method developed for selective N-2 alkylation. researchgate.net |
| N-Acylation | Acyl chloride, Base | N-1 | The N-1 acylindazole is typically the more thermodynamically stable isomer. nih.gov |
Pharmacological Applications and Biological Activities of Indazole 3 Carboxylate Derivatives
Anti-Cancer Therapeutic Potential of Indazole-Based Compounds
Indazole-containing molecules have emerged as a significant class of anti-cancer agents, with several derivatives being investigated in clinical trials or approved for cancer therapy. rsc.orgmdpi.com Their efficacy stems from the ability to interfere with critical pathways that drive tumor growth, proliferation, and survival.
A primary mechanism through which indazole derivatives exert their anti-cancer effects is the inhibition of protein kinases, enzymes that are often dysregulated in cancer. rsc.org The indazole structure serves as an effective "hinge-binding" fragment, allowing these molecules to fit into the ATP-binding site of various kinases and block their activity. mdpi.com
Protein Kinase B (Akt): The PI3K/Akt/mTOR pathway is a crucial signaling cascade for cell survival and proliferation that is frequently overactive in tumors. A series of 3-amino-1H-indazole derivatives has been synthesized and shown to target this pathway, demonstrating broad-spectrum antiproliferative activity against various cancer cells. nih.gov
c-Met: The receptor tyrosine kinase c-Met is an attractive target in oncology, and its deregulation is implicated in several cancers. nih.govdocumentsdelivered.com Indazole derivatives have been designed and synthesized as novel c-Met inhibitors, with some compounds showing significant inhibitory activity in both enzyme-based and cell-based assays. nih.govdocumentsdelivered.comresearchgate.net
Tropomyosin Receptor Kinases (TRKs): TRK fusions are oncogenic drivers in a range of cancers. Indazole-based compounds are central to the development of TRK inhibitors. rsc.org For instance, Entrectinib, an inhibitor of TRK, ROS1, and ALK, features an indazole moiety. rsc.org More recently, novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives have been developed as potent type II TRK inhibitors designed to overcome acquired resistance to first-generation drugs. nih.gov
ROS1 and Anaplastic Lymphoma Kinase (ALK): The indazole scaffold is a key component in dual ROS1/ALK inhibitors like Entrectinib. rsc.org Furthermore, novel 3-heteroarylcoumarin derivatives featuring an indazole core have been identified as new templates for fluorescent ALK inhibitors. rsc.org
Fibroblast Growth Factor Receptors (FGFRs): Given the role of FGFR in promoting cancer progression, it has become a key therapeutic target. nih.govnih.gov Researchers have successfully designed 1H-indazol-3-amine and other indazole derivatives that act as potent FGFR1 and FGFR2 inhibitors, with some compounds showing low nanomolar efficacy. nih.govnih.govresearchgate.net
Bcr-Abl: The Bcr-Abl fusion protein is the hallmark of chronic myelogenous leukemia (CML). Indazole-based compounds have been developed to inhibit this kinase. One study detailed a series of 1H-indazol-3-amine derivatives that potently inhibited both the wild-type Bcr-Abl and the drug-resistant T315I mutant, showing efficacy comparable to the established drug Imatinib. nih.govbohrium.comnih.gov
Beyond kinase inhibition, indazole-3-carboxylate derivatives employ several mechanisms to halt the growth of cancer cells.
Apoptosis Induction: A key anti-cancer strategy is the induction of programmed cell death, or apoptosis. One synthesized indazole derivative, compound 2f, was shown to dose-dependently promote apoptosis in breast cancer cells. rndsystems.com This was achieved by modulating key regulatory proteins, including the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. rndsystems.com Other studies have confirmed that indazole derivatives can induce apoptosis by inhibiting Bcl-2 family members and affecting the p53/MDM2 pathway. nih.gov
Disruption of Cell Cycle Regulation: Cancer is characterized by uncontrolled cell division. Indazole derivatives can interfere with this process by causing cell cycle arrest. For example, the 3-amino-1H-indazole derivative W24 was found to induce G2/M phase cell cycle arrest in human gastric cancer cells by regulating the expression of Cyclin B1. nih.gov This prevents the cells from progressing through mitosis, thereby inhibiting proliferation. mdpi.comnih.govaltogenlabs.com
The anti-cancer potential of indazole derivatives has been validated across a wide range of cancer types in laboratory settings. Numerous studies have documented the cytotoxic effects of these compounds on various human cancer cell lines. rndsystems.comnih.gov In one comprehensive study, newly synthesized 1H-indazole-3-amine derivatives were tested against a panel of cell lines, demonstrating significant inhibitory activity. nih.gov For example, compound 6o was particularly effective against the K562 chronic myeloid leukemia cell line. nih.gov Another derivative, 2f, showed potent growth inhibition against several cell lines, including 4T1 (breast cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). derpharmachemica.com The efficacy of these compounds extends to in vivo preclinical models. Treatment with compound 2f was shown to suppress tumor growth in a 4T1 mouse model of breast cancer without causing obvious side effects. rndsystems.com
| Compound Class | Cancer Cell Line | Cancer Type | Reported Activity (IC50) | Reference |
|---|---|---|---|---|
| 1H-indazole-3-amine derivative (6o) | K562 | Chronic Myeloid Leukemia | 5.15 µM | nih.gov |
| 1H-indazole-3-amine derivative (5k) | Hep-G2 | Hepatoma | 3.32 µM | mdpi.com |
| Indazole derivative (2f) | 4T1 | Breast Cancer | 0.23 µM | derpharmachemica.com |
| Indazole derivative (2f) | HepG2 | Hepatoma | 0.80 µM | derpharmachemica.com |
| Indazole derivative (2f) | A549 | Lung Cancer | 1.15 µM | rndsystems.com |
| Indazole derivative (2f) | MCF-7 | Breast Cancer | 0.34 µM | derpharmachemica.com |
| 3-amino-1H-indazole derivative (W24) | HGC-27 | Gastric Cancer | 0.43 µM | nih.gov |
| 1H-indazol-3-amine derivative (11a) | K562 | Chronic Myeloid Leukemia | 6.50 µM | nih.gov |
Anti-inflammatory and Analgesic Properties
Derivatives of indazole-3-carboxylic acid have demonstrated notable anti-inflammatory and analgesic properties. researchgate.netnih.gov The anti-inflammatory effects have been demonstrated in studies where coordination compounds of indazole-3-carboxylate with transition metals like iron and manganese showed significant inhibition of nitric oxide (NO) production in activated macrophages. nih.gov Since NO is a key mediator in the inflammatory process, its inhibition points to the potential of these compounds as anti-inflammatory drugs. nih.gov The indazole scaffold is present in commercially available anti-inflammatory drugs such as Benzydamine, further cementing its importance in this therapeutic area. mdpi.com In addition to anti-inflammatory effects, various indazole derivatives have also been screened for analgesic (pain-relieving) activities in animal models, showing significant antinociceptive effects. researchgate.netnih.gov
Reproductive System Modulation: Development as Antispermatogenic Agents
A unique and significant application of indazole-3-carboxylic acid derivatives is in the modulation of the reproductive system, specifically as non-hormonal male contraceptive agents. nih.gov A series of halogenated 1-benzyl-indazole-3-carboxylic acids have been shown to possess potent antispermatogenic activity. nih.gov In studies conducted on rats, these compounds caused a reduction in testicular weight and inhibited spermatogenesis. nih.gov Histological examination revealed disorganization of the seminiferous tubules, with a loss of spermatocytes and spermatids, while spermatogonia and interstitial tissue appeared normal. nih.gov Compounds such as 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid showed particularly strong activity, representing a promising avenue for the development of reversible male contraceptives. nih.gov
Enzyme Modulation (e.g., Human Neutrophil Elastase (HNE), Adenosine Monophosphate-activated Protein Kinase (AMPK))
Extensive searches of scientific databases and research articles did not yield any studies that have investigated the modulatory effects of Ethyl 5-iodo-1H-indazole-3-carboxylate on Human Neutrophil Elastase (HNE) or Adenosine Monophosphate-activated Protein Kinase (AMPK). The indazole nucleus is present in compounds that act as inhibitors for other enzymes, such as poly(ADP-ribose)polymerase-1 (PARP-1) and various kinases. nih.govnih.gov However, no specific data links the 5-iodo substituted ethyl indazole-3-carboxylate to the modulation of HNE or AMPK.
Structure Activity Relationship Sar and Computational Studies in Indazole Research
Elucidation of Key Structural Features and Functional Groups Influencing Biological Activity
The biological profile of indazole derivatives is highly dependent on the functional groups attached to the core bicyclic structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how these modifications influence efficacy and selectivity. nih.gov
The Indazole Core: The bicyclic system, consisting of a fused benzene (B151609) and pyrazole (B372694) ring, provides a rigid, planar scaffold that facilitates interactions with biological targets, often through π-π stacking with aromatic amino acid residues in protein binding pockets. nih.govnih.gov The two nitrogen atoms within the pyrazole ring are key features, acting as hydrogen bond donors and acceptors, which is critical for anchoring the molecule to its target. nih.gov
Substitution at the C3-Position: The C3 position is a common site for modification and is critical for the biological activity of many indazole derivatives. pnrjournal.com The ethyl carboxylate group in Ethyl 5-iodo-1H-indazole-3-carboxylate is a significant feature. Carboxylate and related carboxamide groups at this position are frequently involved in forming strong hydrogen bonds with amino acid residues in enzyme or receptor active sites. The ester can also be hydrolyzed in vivo to the corresponding carboxylic acid, which may be the active form of the molecule. SAR studies have shown that varying the ester or amide substituent at C3 can significantly modulate potency and selectivity. nih.govresearchgate.net
Substitution at the C5-Position: The C5 position on the benzene ring is another key location for substitution. The presence of a halogen, such as the iodo group in the title compound, can profoundly impact the molecule's physicochemical properties. Halogens influence lipophilicity, which affects cell membrane permeability and oral bioavailability. Furthermore, an iodine atom can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in a protein, which can enhance binding affinity and selectivity. SAR analysis of derivatives often reveals that the size and electronegativity of the halogen at this position are crucial determinants of activity. austinpublishinggroup.com
Substitution at the N1-Position: The N1 position of the indazole ring is another critical point for derivatization. While the parent compound is 1H-indazole, alkylation or arylation at this position is a common strategy in drug design. austinpublishinggroup.com The substituent at N1 can influence the molecule's orientation within the binding pocket and can be tailored to occupy specific hydrophobic pockets, thereby increasing potency. Studies have shown that the presence and nature of N1-substituents are essential for specific activities, such as in the case of certain non-steroidal antispermatogenic agents where substituted benzyl (B1604629) groups at N1 were found to be critical. austinpublishinggroup.com
A summary of the influence of key functional groups on the biological activity of indazole derivatives is presented below.
| Position | Functional Group Example | Influence on Biological Activity |
| Indazole Core | Bicyclic Aromatic System | Provides a rigid scaffold for π-π stacking; Nitrogen atoms act as H-bond donors/acceptors. nih.govnih.gov |
| C3 | Ethyl Carboxylate, Carboxamide | Forms key hydrogen bonds with target residues; modulates potency and selectivity. nih.govresearchgate.net |
| C5 | Iodo, other Halogens | Affects lipophilicity, membrane permeability, and can form halogen bonds to enhance binding affinity. austinpublishinggroup.com |
| N1 | Hydrogen, Alkyl, Aryl groups | Influences binding orientation and can occupy hydrophobic pockets to increase potency. austinpublishinggroup.com |
Rational Design Principles for Novel Indazole Derivatives
The development of new indazole-based therapeutic agents relies heavily on rational design principles, which use the understanding of SAR and target structure to create more potent and selective molecules. nih.gov
Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, SBDD becomes a powerful tool. researchgate.net Researchers can use this structural information to design indazole derivatives that fit precisely into the target's binding site. For example, a known inhibitor like this compound can be computationally docked into a target's active site, and modifications can be proposed to improve interactions, such as adding a group to form a new hydrogen bond or fill a vacant hydrophobic pocket. nih.gov
Fragment-Based Drug Design (FBDD): This approach involves identifying small molecular fragments, like the indazole nucleus itself, that bind to a target. researchgate.net These initial "hits" are then grown or linked together to create more potent lead compounds. For instance, an indazole fragment might be identified through screening, and subsequent design efforts would focus on adding substituents at the C3, C5, and N1 positions to enhance affinity and develop a lead compound. researchgate.netnih.gov
Bioisosteric Replacement: This strategy involves replacing one functional group with another that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. nih.gov For example, the ethyl carboxylate at the C3 position could be replaced with a carboxamide, a tetrazole, or other acidic bioisosteres to alter binding interactions, solubility, or metabolic stability. Similarly, the iodo group at C5 could be replaced with other halogens or a cyano group to fine-tune the electronic and steric properties of the molecule. nih.gov
Application of Computational Methods in Indazole-Based Drug Design
Computational chemistry has become an indispensable part of the drug discovery process, allowing for the rapid evaluation and prioritization of new molecular designs before their costly synthesis. nih.govbeilstein-journals.org
Molecular docking is a computational technique that predicts how a small molecule (ligand), such as an indazole derivative, binds to the active site of a target macromolecule, typically a protein. arabjchem.org This method is used to estimate the strength of the interaction (binding affinity) and to visualize the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.govresearchgate.net
For indazole derivatives, docking studies can:
Predict the binding modes of newly designed compounds. arabjchem.org
Explain the observed SAR by correlating binding scores with experimental activities. nih.gov
Identify key amino acid residues involved in the interaction, providing insights for further optimization. researchgate.net
Research on various indazole derivatives has successfully used molecular docking to predict their binding energies with targets like the cyclooxygenase-2 (COX-2) enzyme and various protein kinases. researchgate.netnih.gov
| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| 1H-Indazole Analogs | Cyclooxygenase-2 (COX-2) | -9.11 | Tyr385, Ser530, Arg120 |
| Indazole-Arylborane Analogs | Protein Kinase (PDB: 2ZCS) | -7.45 | Tyr248, Lys273, Val268 |
| 3-Carboxamide Indazoles | Renal Cancer Receptor (PDB: 6FEW) | High Binding Energies | Not specified |
Note: The data in this table is illustrative of findings for various indazole derivatives and is not specific to this compound itself. nih.govresearchgate.netresearchgate.net
In silico or virtual screening is a computational method used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach allows researchers to evaluate millions of virtual molecules rapidly, saving significant time and resources compared to traditional high-throughput screening (HTS). nih.govnih.gov
The process often involves:
Virtual Library Design: A large, diverse library of virtual indazole derivatives is created by computationally attaching various functional groups at different positions (e.g., C3, C5, N1) of the indazole scaffold.
Screening: This virtual library is then screened against the 3D structure of a target protein using molecular docking algorithms. researchgate.net
Hit Identification: Compounds with the best predicted binding affinities and favorable interaction patterns are selected as "hits" for chemical synthesis and subsequent biological testing. nih.gov
This methodology has been successfully applied to discover novel indazole-based inhibitors for targets such as Unc-51-like kinase 1 (ULK1) and SARS-CoV-2 main protease. nih.govresearchgate.net
Conformational Analysis and Intermolecular Interactions within Indazole Derivatives
Understanding the three-dimensional structure (conformation) of indazole derivatives and the nature of their intermolecular interactions is fundamental to rational drug design.
Conformational Analysis: The indazole ring system is largely planar, which is a key feature for its biological activity. nih.gov However, the substituents, particularly at the N1 and C3 positions, have rotational freedom. Conformational analysis, often performed using quantum chemical calculations like Density Functional Theory (DFT), helps identify the most stable, low-energy conformations of a molecule. nih.gov This is critical because the biologically active conformation that binds to a target may not be the lowest energy conformation in solution.
Intermolecular Interactions: The ability of indazole derivatives to bind effectively to their targets is governed by a range of non-covalent intermolecular interactions:
Hydrogen Bonds: The N-H group at the N1 position and the nitrogen at the N2 position are crucial hydrogen bond donors and acceptors, respectively. Substituents like the ethyl carboxylate group also provide hydrogen bond acceptors (carbonyl oxygens). nih.gov
π-π Stacking: The aromatic indazole ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the target's binding site. nih.gov
Hydrophobic Interactions: Alkyl or aryl substituents on the indazole ring can form favorable hydrophobic interactions with nonpolar regions of the binding pocket.
Halogen Bonds: As mentioned, halogens at positions like C5 can form halogen bonds, which are specific and directional interactions that contribute to binding affinity.
Theoretical studies analyzing these interactions, for example in arylsulfonyl indazole derivatives binding to VEGFR2 kinase, have confirmed the importance of hydrogen bonds and π-π stacking in stabilizing the ligand-protein complex. nih.gov
Advanced Characterization and Analytical Techniques for Indazole Compounds
Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)
Spectroscopic techniques are paramount for elucidating the molecular structure of novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Mass Spectrometry (MS) determines the molecular weight and elemental composition, and Infrared (IR) spectroscopy identifies characteristic functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that maps the magnetic environments of atomic nuclei. For Ethyl 5-iodo-1H-indazole-3-carboxylate, ¹H NMR and ¹³C NMR are the most informative.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected signals for this compound would include a triplet and a quartet for the ethyl ester group, and distinct signals for the aromatic protons on the indazole ring. The presence of the electron-withdrawing iodine atom at the 5-position would influence the chemical shifts of the aromatic protons, causing them to shift downfield.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the ester, the carbons of the ethyl group, and the aromatic carbons of the indazole ring. The carbon atom attached to the iodine (C-5) would exhibit a characteristic chemical shift.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ethyl -CH₃ | ~1.4 | ~14 |
| Ethyl -CH₂- | ~4.4 | ~61 |
| C=O | - | ~162 |
| C3 | - | ~135 |
| C4 | ~8.1 | ~125 |
| C5 | - | ~90 |
| C6 | ~7.6 | ~130 |
| C7 | ~7.5 | ~112 |
| C3a | - | ~123 |
| C7a | - | ~140 |
| N-H | ~13.5 | - |
Note: These are predicted values based on known data for similar indazole derivatives and may vary from experimentally determined values.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns. For this compound (C₁₀H₉IN₂O₂), the molecular ion peak ([M]⁺) would be expected at m/z 316. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. scispace.com Common fragmentation patterns for similar esters involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl carboxylate group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. semanticscholar.org Key absorbances would include a sharp peak for the N-H stretch of the indazole ring (around 3300 cm⁻¹), a strong absorption for the C=O stretch of the ester (around 1700-1730 cm⁻¹), and various peaks in the aromatic region (around 1450-1600 cm⁻¹) corresponding to C=C and C=N stretching vibrations. derpharmachemica.com
Interactive Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300-3100 | Medium-Strong |
| C-H Stretch (Aromatic) | 3100-3000 | Medium |
| C-H Stretch (Aliphatic) | 3000-2850 | Medium |
| C=O Stretch (Ester) | 1730-1700 | Strong |
| C=C/C=N Stretch (Aromatic) | 1600-1450 | Medium-Strong |
| C-O Stretch (Ester) | 1300-1000 | Strong |
| C-I Stretch | 600-500 | Medium |
Chromatographic Techniques for Compound Purification and Analytical Purity Assessment (e.g., Thin-Layer Chromatography, Column Chromatography)
Chromatographic methods are indispensable for the separation and purification of compounds from reaction mixtures and for assessing their purity.
Thin-Layer Chromatography (TLC)
TLC is a rapid and simple technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. nih.govorgsyn.org For this compound, a common mobile phase would be a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). The position of the spot on the TLC plate, represented by the retardation factor (Rf), is dependent on the polarity of the compound and the solvent system used. Visualization can be achieved under UV light due to the aromatic nature of the indazole ring. orgsyn.org
Column Chromatography
For preparative scale purification, column chromatography is the method of choice. derpharmachemica.comorgsyn.orgnih.gov The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and eluted with a solvent system determined by TLC analysis. orgsyn.org By carefully collecting the fractions, the desired compound can be isolated in high purity. For this compound, a gradient elution starting with a less polar solvent mixture (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity might be employed to effectively separate it from starting materials and byproducts. nih.gov
X-ray Crystallography for Precise Molecular Structure Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. d-nb.info This method provides definitive proof of structure, including bond lengths, bond angles, and stereochemistry.
Future Perspectives and Translational Research for Ethyl 5 Iodo 1h Indazole 3 Carboxylate and Its Derivatives
Optimization of Synthetic Routes for Enhanced Efficiency and Scalability
The progression of Ethyl 5-iodo-1H-indazole-3-carboxylate derivatives from laboratory-scale synthesis to clinical and commercial viability hinges on the development of efficient, scalable, and environmentally friendly synthetic methodologies. Traditional methods for indazole synthesis often involve harsh reaction conditions or the use of toxic reagents. acs.org Current research focuses on overcoming these limitations.
Modern synthetic strategies are being developed to offer higher yields, greater functional group tolerance, and operational simplicity. nih.gov Recent advancements include one-pot, metal-free protocols that utilize readily available starting materials, making them highly practical for industrial applications. acs.orgorganic-chemistry.org For instance, methods have been developed for the synthesis of 1H-indazoles from 2-aminophenones and hydroxylamine derivatives that are mild and insensitive to air and moisture. acs.orgorganic-chemistry.org
Furthermore, transition-metal-catalyzed reactions, such as the Ullmann-type reaction, are being refined to improve efficiency and address challenges like poor reactivity and thermal hazards. acs.orgnih.gov High-throughput screening of reaction conditions and statistical modeling are being employed to identify optimal and safe manufacturing processes. nih.gov These optimized routes are crucial for producing a diverse library of indazole derivatives for biological screening and subsequent development.
Table 1: Comparison of Synthetic Strategies for Indazole Derivatives
| Method | Advantages | Disadvantages | Scalability Potential |
| Classical Synthesis (e.g., Diazotization) | Well-established procedures | Often requires harsh conditions, toxic reagents, and may have safety concerns acs.org | Moderate |
| Transition-Metal Catalysis (e.g., Ullmann, Suzuki) | High efficiency, good functional group tolerance acs.orgnih.gov | Potential for metal contamination, catalyst cost | High |
| Metal-Free Synthesis | Environmentally friendly, avoids metal contamination, uses readily available materials acs.orgnih.gov | May have limitations in substrate scope compared to metal-catalyzed methods | High |
| Electrochemical Synthesis | Catalyst-free and chemical oxidant-free conditions researchgate.net | Requires specialized equipment | Moderate to High |
Identification and Validation of Novel Biological Targets for Indazole Scaffolds
The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govresearchgate.net While established targets for indazole derivatives include kinases, G-protein coupled receptors, and enzymes involved in inflammatory pathways, ongoing research aims to identify and validate novel targets to expand their therapeutic applications. nih.govnih.govsci-hub.se
High-throughput screening (HTS) of large compound libraries, including diverse indazole derivatives, against various biological targets is a primary method for identifying new activities. nih.govnih.gov These libraries are often designed to have structural diversity and drug-like properties to maximize the chances of finding novel hits. thermofisher.comku.edu
Once a hit is identified, target validation becomes crucial. This involves confirming the interaction between the indazole compound and the biological target and understanding the functional consequences of this interaction. Techniques such as molecular docking and structure-based drug design are used to elucidate the binding mode and guide the optimization of lead compounds. nih.govresearchgate.net The identification of novel targets for indazole scaffolds could lead to first-in-class medicines for a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases. nih.govnih.gov
Table 2: Selected Biological Targets of Indazole Derivatives
| Target Class | Specific Examples | Therapeutic Area |
| Kinases | VEGFR, FGFR, EGFR, ALK, Aurora Kinases, c-Kit, JNK3 nih.govnih.govnih.gov | Oncology, Inflammation |
| Enzymes | Phosphodiesterase-4 (PDE-4), 5-Lipoxygenase (5-LO), Cyclooxygenase-2 (COX-2) sci-hub.seresearchgate.netnih.gov | Inflammation, Respiratory Diseases |
| Receptors | Serotonin (B10506) (5-HT) Receptors sci-hub.se | Central Nervous System Disorders |
| Other | Indoleamine-2,3-dioxygenase1 (IDO1), Hypoxia-inducible factor-1 (HIF-1) nih.gov | Oncology, Immuno-oncology |
Comprehensive Preclinical and Clinical Pharmacological Characterization
For any promising indazole derivative, a thorough pharmacological characterization is essential for its translation into a clinical candidate. This process involves a detailed evaluation of the compound's efficacy, mechanism of action, and pharmacokinetic properties in preclinical models.
In vitro studies are conducted to determine the potency and selectivity of the compound against its intended target and a panel of other related targets. rsc.org Cellular assays are then used to assess the compound's activity in a more biologically relevant context, such as inhibiting cancer cell proliferation or reducing inflammatory responses in immune cells. rsc.orgmdpi.com
In vivo studies in animal models are critical for evaluating the compound's efficacy and establishing a potential therapeutic window. These studies also provide crucial information on the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Several indazole-based drugs, such as Pazopanib, Axitinib, and Entrectinib, have successfully navigated this process and are now approved for clinical use, primarily in oncology. nih.govresearchgate.netbldpharm.com The continued clinical investigation of new indazole derivatives is expanding their potential use into other therapeutic areas. researchgate.netmdpi.com
Integration of Artificial Intelligence and Machine Learning in Indazole Drug Discovery and Development
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new drugs, including indazole derivatives. nih.govijettjournal.org These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the capabilities of human researchers. astrazeneca.com
In the context of indazole drug discovery, AI and ML can be applied in several key areas:
De Novo Drug Design: Generative AI models can design novel indazole scaffolds with desired properties, such as high potency and selectivity for a specific biological target.
Predictive Modeling: Machine learning algorithms can be trained to predict the biological activity, pharmacokinetic properties, and potential toxicity of new indazole derivatives, thereby reducing the need for extensive and costly experimental screening. astrazeneca.comjsr.org
High-Content Data Analysis: AI can analyze complex data from high-throughput screening and other experimental assays to identify novel drug targets and biomarkers. astrazeneca.com
Clinical Trial Optimization: AI algorithms can help in designing more efficient clinical trials by identifying patient populations that are most likely to respond to a particular indazole-based therapy. nih.gov
By accelerating the design-synthesize-test-analyze cycle, the integration of AI and ML has the potential to significantly reduce the time and cost associated with bringing new indazole-based medicines to patients. ijettjournal.orgjsr.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
